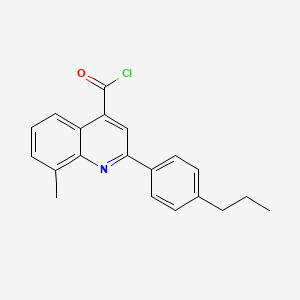

8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO/c1-3-5-14-8-10-15(11-9-14)18-12-17(20(21)23)16-7-4-6-13(2)19(16)22-18/h4,6-12H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQVRILAIYGVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601199543 | |

| Record name | 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-23-8 | |

| Record name | 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methyl-2-(4-propylphenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601199543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈ClN

- CAS Number : 1160254-23-8

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to act as an inhibitor of prolyl hydroxylase, which plays a crucial role in collagen synthesis and is implicated in fibrotic diseases. By inhibiting this enzyme, the compound may help in managing conditions characterized by excessive collagen deposition, such as pulmonary fibrosis and scleroderma .

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Enzyme Inhibition

A significant area of research focuses on the compound's ability to inhibit enzymes like α-glucosidase, which is relevant for managing type 2 diabetes mellitus. Inhibition studies have demonstrated IC₅₀ values ranging from 26.0 ± 0.8 to 459.8 ± 1.5 µM, indicating varying degrees of potency compared to standard inhibitors like acarbose .

Study on Antifibrotic Effects

In a study involving carbon tetrachloride-induced liver fibrosis in rats, compounds similar to this compound were shown to exhibit antifibrotic activity. The results indicated a significant reduction in collagen deposition and improvement in liver function markers following treatment with these compounds .

α-Glucosidase Inhibition Study

A recent study designed and synthesized various aryl-quinoline derivatives, including those based on the structure of this compound. The results highlighted its potential as a potent α-glucosidase inhibitor, further supporting its application in diabetes management .

Comparative Analysis with Similar Compounds

| Compound Name | IC₅₀ (µM) | Biological Activity |

|---|---|---|

| This compound | 26.0 - 459.8 | Anti-inflammatory, anticancer |

| 7-Chloro-2-(4-chlorophenyl)-8-methylquinoline | Varies | Antifibrotic |

| 7-Chloro-4-(4-propylphenyl)quinoline | Varies | Enzyme inhibition (prolyl hydroxylase) |

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 8-Methyl-2-(4-propylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-methylquinoline derivatives with chloroacetyl chloride or similar reagents. The resulting compound features a quinoline core, which is known for its diverse biological activities. The structural formula is represented as follows:

Antibacterial Activity

Research has indicated that quinoline derivatives exhibit significant antibacterial properties. A study evaluated various quinoline derivatives, including those related to this compound, against strains such as Staphylococcus aureus and Escherichia coli. The results showed that modifications in the quinoline structure can enhance antibacterial efficacy, making them potential candidates for developing new antibiotics .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Related Quinoline Derivative | Escherichia coli | 12 |

| Control (Ampicillin) | Staphylococcus aureus | 20 |

Anti-inflammatory Properties

A case study involving a related compound demonstrated a reduction in TNF-alpha levels in a murine model of inflammation. This suggests that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Applications in Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to interact with biological targets can lead to the creation of novel therapeutics for various diseases, particularly those involving bacterial infections and inflammation.

α-Glucosidase Inhibition

Recent studies have explored the inhibitory effects of quinoline derivatives on α-glucosidase, an enzyme relevant in managing type 2 diabetes mellitus. Compounds similar to this compound exhibited potent inhibition, indicating potential use in diabetes management .

Table 2: IC50 Values for α-Glucosidase Inhibition

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 35.0 |

| Acarbose (Control) | 50.0 |

Material Science Applications

Beyond medicinal chemistry, compounds like this compound are also being investigated for their potential use in materials science. Their unique electronic properties may allow for applications in organic electronics and photonic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.